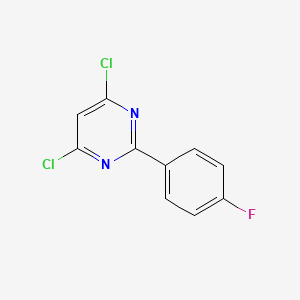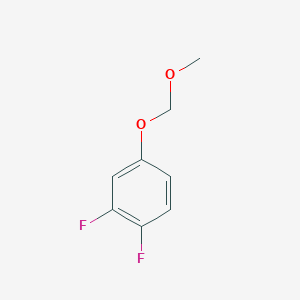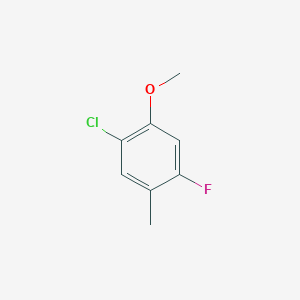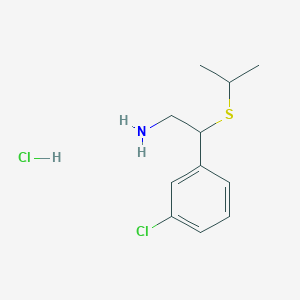
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride, also known as CP-S-E-HCl, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a white, crystalline solid that is soluble in water and other organic solvents. CP-S-E-HCl is a chiral molecule that has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and analgesics. In addition, CP-S-E-HCl has been used in the development of novel materials for use in biotechnology and nanotechnology.
Applications De Recherche Scientifique
Synthesis and Properties of Related Compounds
Chemical Synthesis and Characterization : A study discussed the synthesis of hexadentate N3O3 amine phenol ligands for Group 13 metal ions, showcasing the preparation and characterization of related chemical structures through various spectroscopic methods (Liu, Wong, Rettig, & Orvig, 1993). Although this study does not directly address the compound , it highlights the complexity and the analytical approaches used in synthesizing and studying similar chemical entities.
Corrosion Inhibition : Research into the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron metal corrosion employed density functional theory (DFT) calculations and molecular dynamics simulations. This study indicates the relevance of such compounds in protecting metals from corrosion, which might suggest potential applications for similarly structured chemicals (Kaya et al., 2016).
Biological Properties : A study on the synthesis and biological properties of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides revealed that these compounds exhibited pronounced anticonvulsive activities. This work illustrates the potential for similar compounds to be investigated for biological or pharmacological applications (Papoyan et al., 2011).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYRGXKQLTWCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
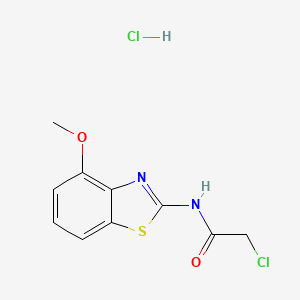
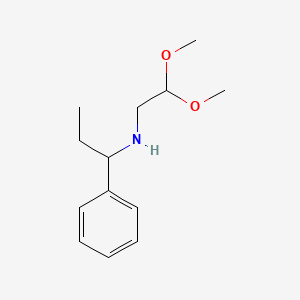
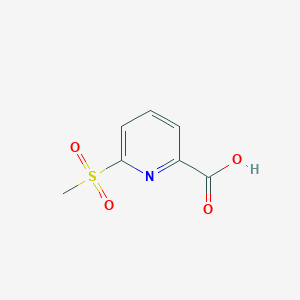
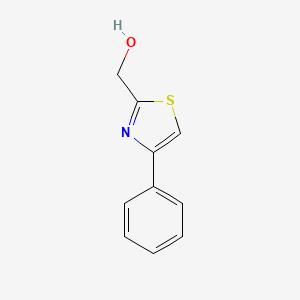
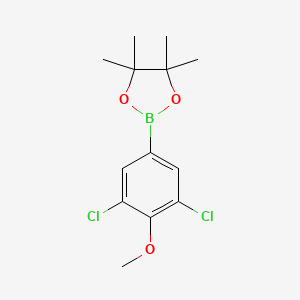
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
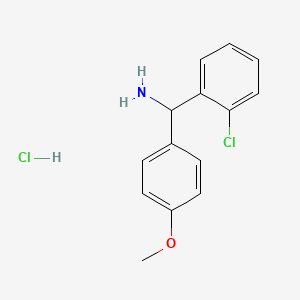

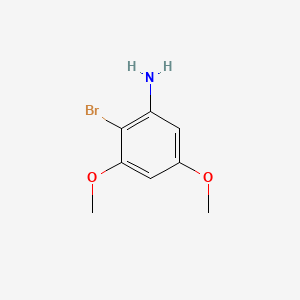
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)
